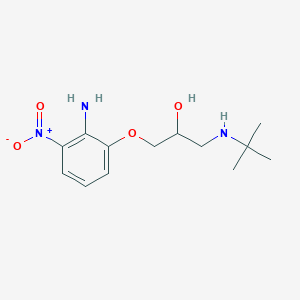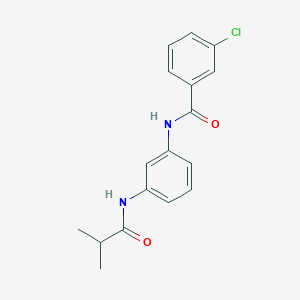![molecular formula C21H18N2O3 B238779 N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide, also known as PAC-1, is a small molecule that has shown promising results in cancer research. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been studied extensively for its potential use as an anti-cancer drug.
Mecanismo De Acción
The exact mechanism of action of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is not fully understood. However, it has been shown to activate procaspase-3, a precursor to an enzyme that plays a key role in apoptosis. This activation leads to the initiation of the apoptotic pathway, ultimately resulting in cancer cell death.
Efectos Bioquímicos Y Fisiológicos
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a key role in protein degradation. This inhibition leads to the accumulation of misfolded proteins, ultimately resulting in cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer treatment. Another advantage is its ability to sensitize cancer cells to other anti-cancer drugs, making it a potential candidate for combination therapy. One limitation of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action, particularly its interaction with procaspase-3. Another direction is to study its efficacy in animal models of cancer. Additionally, research could focus on developing more soluble forms of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide for in vivo use. Finally, combination therapy studies with other anti-cancer drugs could be conducted to further explore its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide involves several steps. The first step is the preparation of 2-phenoxyacetic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-aminophenol to form the amide intermediate. Finally, the amide intermediate is reacted with 4-aminobenzamide to form N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has also been shown to sensitize cancer cells to other anti-cancer drugs, making it a potential candidate for combination therapy.
Propiedades
Nombre del producto |
N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide |
|---|---|
Fórmula molecular |
C21H18N2O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[3-[(2-phenoxyacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-26-19-12-5-2-6-13-19)22-17-10-7-11-18(14-17)23-21(25)16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24)(H,23,25) |
Clave InChI |
CWJAJWBZUPAKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


